6-Cyclopropylnicotinonitrile chemical structure and bonding
6-Cyclopropylnicotinonitrile chemical structure and bonding
An In-depth Technical Guide: Chemical Structure and Bonding of 6-Cyclopropylnicotinonitrile
Abstract
6-Cyclopropylnicotinonitrile is a heterocyclic aromatic molecule that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure uniquely combines the electronic properties of a π-deficient pyridine ring, the functionality of a nitrile group, and the distinct stereoelectronic features of a strained cyclopropyl substituent. This guide provides a comprehensive analysis of the molecule's structure, bonding, and the scientific principles governing its synthesis and characterization. Intended for researchers, chemists, and drug development professionals, this document elucidates the causality behind its chemical behavior and highlights its potential in advanced applications.
Core Molecular Identity and Significance
The strategic combination of a pyridine nucleus with a cyclopropyl group creates a scaffold with compelling properties for molecular design. The pyridine ring, a common motif in pharmaceuticals, offers metabolic stability and hydrogen bonding capabilities. The nitrile group acts as a potent hydrogen bond acceptor and a versatile chemical handle for further derivatization.[1]
The cyclopropyl group is the most notable feature. It is not merely an alkyl substituent; its inherent high ring strain forces the C-C bond angles to an unfavorable 60°, leading to a unique electronic structure.[2] This strain confers properties more akin to a double bond, allowing it to participate in conjugation and influence the electronic landscape of the adjacent aromatic ring.[3][4][5]
Table 1: Key Identifiers for 6-Cyclopropylnicotinonitrile
| Identifier | Data | Source |
| IUPAC Name | 6-cyclopropylpyridine-3-carbonitrile | [6] |
| CAS Number | 1032527-28-8 | [6] |
| Molecular Formula | C₉H₈N₂ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| Canonical SMILES | C1CC1C2=NC=C(C=C2)C#N | [6] |
Synthesis and Spectroscopic Validation
The construction of 6-cyclopropylnicotinonitrile is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and high-yielding approach.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable pathway from commercially available starting materials. The self-validating nature of the workflow is confirmed by the subsequent spectroscopic analysis of the purified product.
Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling
Experimental Methodology:
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Vessel Preparation: A two-neck round-bottom flask is charged with 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
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Solvent Addition & Degassing: Toluene and water (e.g., 4:1 ratio) are added. The heterogeneous mixture is vigorously stirred and degassed by bubbling nitrogen or argon through it for 20-30 minutes. Causality: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) is added under a positive pressure of inert gas.
-
Reaction: The flask is fitted with a condenser and heated to 90-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: Heat is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system ensures that both the organic-soluble aryl halide and the water-soluble inorganic base are available to the palladium catalyst at the interface.
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Workup & Purification: After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel) to yield the pure product.
Spectroscopic Profile for Structural Confirmation
The identity and purity of the synthesized compound are unequivocally confirmed by a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Cyclopropyl Protons: Complex multiplets expected between δ 0.8-1.3 ppm (CH₂) and δ 2.0-2.5 ppm (CH). The upfield shift is characteristic of protons on a strained ring system.[7] Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | Cyclopropyl Carbons: Signals at high field (δ 5-20 ppm). Aromatic Carbons: Signals in the range of δ 110-160 ppm. Nitrile Carbon (C≡N): A characteristic quaternary signal around δ 117-120 ppm. |
| FT-IR | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is definitive for the C≡N stretching vibration. |
| Mass Spec. | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 144.17 or 145.18, respectively. |
In-depth Analysis of Chemical Bonding
The chemical reactivity and physical properties of 6-cyclopropylnicotinonitrile are a direct consequence of its unique bonding arrangement, which is best understood by analyzing its constituent parts.
Diagram 2: Key Bonding and Electronic Features
The Cyclopropyl Group: A Strained System with π-Character
The bonding within the cyclopropyl ring deviates significantly from standard sp³ hybridization. The Coulson-Moffitt model describes the C-C bonds as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis.[2][7] This arrangement is a consequence of forcing the bond angles to 60°.
Key implications of this bonding model are:
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Increased p-character: The C-C bonding orbitals have higher p-character than typical sp³ orbitals, which in turn gives the C-H bonds higher s-character.
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Double-bond analogy: The strained ring exhibits electronic properties similar to a C=C double bond. It can act as a π-electron donor through hyperconjugation, stabilizing adjacent carbocations and interacting with neighboring π-systems.[2][3] This electronic contribution influences the aromaticity and reactivity of the attached pyridine ring.
The Nicotinonitrile Moiety: An Electron-Deficient Aromatic System
The nicotinonitrile portion of the molecule consists of a pyridine ring substituted with a cyano group.
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Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom pulls electron density from the ring carbons, making them less susceptible to electrophilic aromatic substitution compared to benzene.[8]
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Nitrile Group: The cyano (–C≡N) group is a strong electron-withdrawing group, both through induction and resonance.[8] Its presence further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The linear geometry and strong dipole of the nitrile group make it a key interaction point in biological systems, often acting as a hydrogen bond acceptor.
The combination of the electron-donating cyclopropyl group at the 6-position and the electron-withdrawing nitrile group at the 3-position creates a polarized molecule with distinct regions of electron density, a feature often exploited in drug design to achieve specific binding interactions.
Relevance and Applications in Drug Development
The unique stereoelectronic profile of 6-cyclopropylnicotinonitrile makes it a privileged scaffold in modern medicinal chemistry. Its derivatives have been explored in various therapeutic areas.
-
Scaffold for Kinase Inhibitors: The pyridine core can mimic the adenine region of ATP, while the cyclopropyl group can probe hydrophobic pockets within the kinase active site. The nitrile group often serves as a crucial hydrogen bond acceptor.
-
Metabolic Stability: The replacement of more metabolically labile groups (like a phenyl or isopropyl group) with a cyclopropyl ring can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity.
Conclusion
6-Cyclopropylnicotinonitrile is a molecule whose simple structure belies a complex and fascinating set of chemical properties. The interplay between the strained, π-donating cyclopropyl ring and the electron-deficient nicotinonitrile system creates a versatile chemical entity. A thorough understanding of its synthesis, characterization, and the fundamental principles of its bonding is paramount for any scientist seeking to leverage its potential in the rational design of novel pharmaceuticals and advanced materials.
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